BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)-
Overview
Description
BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)- is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)- typically involves multiple steps. One common method starts with the preparation of the adamantylmethyl group, which can be achieved through the tosylation of adamantaneethanol followed by a Grignard or Barbier reaction . The benzothiophene core is then synthesized separately, often involving halogenation and fluorination reactions. The final step involves coupling the adamantylmethyl group with the benzothiophene core under Schotten-Baumann conditions to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)- involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability . The benzothiophene core can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in viral replication or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-adamantylmethyl and adamantyl complexes
Uniqueness
BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-4-FLUORO-N-(TRICYCLO[3.3.1.13,7]DEC-1-YLMETHYL)- is unique due to the presence of both the adamantyl and benzothiophene moieties, which confer enhanced stability, lipophilicity, and biological activity. The combination of these structural features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNOS/c21-17-16-14(22)2-1-3-15(16)25-18(17)19(24)23-10-20-7-11-4-12(8-20)6-13(5-11)9-20/h1-3,11-13H,4-10H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTNQOKWYKBKBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C5=C(C=CC=C5S4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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